SAENTA-Affi-Gel 10 Affinity Matrix Achieves 72-Fold Enrichment of ENT Polypeptides in a Single Chromatographic Step
SAENTA, when coupled to Affi-Gel 10 agarose beads, enables a 72-fold enrichment of NBMPR-binding polypeptides from solubilized pig erythrocyte membranes in a single chromatographic passage [1]. This purification efficiency is a direct consequence of SAENTA's retained high affinity for the ENT complex and its unique 5'-S-aminoethyl linker, which permits covalent immobilization while preserving binding activity—a capability not shared by non-conjugatable inhibitors like NBMPR or dipyridamole.
| Evidence Dimension | Purification fold enrichment |
|---|---|
| Target Compound Data | 72-fold enrichment |
| Comparator Or Baseline | Solubilized, protein-depleted pig erythrocyte membranes (baseline = 1-fold) |
| Quantified Difference | 72-fold increase in polypeptide purity |
| Conditions | SAENTA coupled to Affi-Gel 10 agarose beads; pig erythrocyte membranes solubilized with octyl glucoside; elution with detergent solutions containing NBAdo |
Why This Matters
This demonstrates SAENTA's unique utility as an affinity chromatography ligand for ENT protein purification—a functional application impossible with non-conjugatable ENT inhibitors.
- [1] Agbanyo FR, Vijayalakshmi D, Craik JD, Gati WP, McAdam DP, Asakura J, Robins MJ, Paterson AR, Cass CE. 5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), a novel ligand with high affinity for polypeptides associated with nucleoside transport. Partial purification of the nitrobenzylthioinosine-binding protein of pig erythrocytes by affinity chromatography. Biochem J. 1990;270(3):605-614. View Source
